molecular formula C8H16I2 B1585395 1,8-Diiodooctane CAS No. 24772-63-2

1,8-Diiodooctane

Cat. No. B1585395
CAS RN: 24772-63-2
M. Wt: 366.02 g/mol
InChI Key: KZDTZHQLABJVLE-UHFFFAOYSA-N
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Description

1,8-Diiodooctane, also known as diiodooctane, is an organic compound that is composed of eight carbon atoms, two iodine atoms, and fourteen hydrogen atoms. It is a colorless, volatile, and flammable liquid that has a strong smell. It is used in a variety of industries, including pharmaceuticals, cosmetics, and electronics. It is also used in the synthesis of other compounds, such as pharmaceuticals, dyes, and fragrances.

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “1,8-Diiodooctane,” focusing on six unique applications:

Polymer Solar Cells Efficiency Improvement

1,8-Diiodooctane is used to enhance the power conversion efficiency of polymer solar cells. It serves as a processing additive to improve the morphology and efficiency of bulk heterojunctions solar cells based on regioregular poly(3-hexylthiophene) .

Organic Photovoltaic Performance

It is employed to regulate the morphology of the active layer in organic photovoltaic devices, which can significantly improve their performance. The addition of 1,8-Diiodooctane can reduce the dark current density of devices by an order of magnitude .

Stability and Longevity in Solar Cells

While 1,8-Diiodooctane enhances device performance, it also introduces negative effects such as light instability, thermal instability, and long-term instability in organic solar cell devices .

Photo-Acid Behavior in Solar Cells

In organic solar cells, 1,8-Diiodooctane acts as a photo-acid which can lead to accelerated degradation of the cells .

Fullerene Derivative Self-Organization

The compound is used to investigate self-organization of fullerene derivatives like PC71BM in solvent additives due to its unique properties .

Photodetector Device Characterization

1,8-Diiodooctane affects basic parameters like responsivity and dark current density in photodetector devices, which are crucial for their characterization .

Mechanism of Action

Target of Action

1,8-Diiodooctane is primarily used as a processing additive in the manufacturing of organic solar cells (OSCs) to enhance their power conversion efficiency . Its primary targets are the active layers of these solar cells, specifically the nano-aggregates of [6,6]-phenyl-C71-butyric acid methyl ester (PC71BM) in chlorobenzene .

Mode of Action

1,8-Diiodooctane interacts with its targets by deflocculating or breaking up the nano-aggregates of PC71BM in chlorobenzene . This interaction leads to an increase in the crystal size with the volume ratio of 1,8-Diiodooctane . It also induces a drastic evolution of lattice space and crystal coherence length during thermal annealing .

Biochemical Pathways

The discrete PC71BM molecules dissolved by 1,8-Diiodooctane have an effect similar to that of a nucleating agent for PTB7-Th, boosting the crystallization of PTB7-Th . This results in reduced phase separation and induces more drastic morphological evolution during thermal annealing . These changes affect the morphology of the active layer, which plays a crucial role in the performance of OSCs .

Pharmacokinetics

and a density of 1.84 g/mL at 25 °C. These properties may influence its distribution and interaction within the system.

Result of Action

The action of 1,8-Diiodooctane leads to molecular and cellular effects that enhance the performance of OSCs. The increased crystallization of PTB7-Th and reduced phase separation improve the morphology of the active layer . This results in an enhanced power conversion efficiency of the solar cells .

Action Environment

The action of 1,8-Diiodooctane can be influenced by environmental factors. For instance, the presence of light can lead to accelerated degradation of the solar cells, as 1,8-Diiodooctane acts as a photo-acid . This highlights the importance of considering the environmental context in which 1,8-Diiodooctane is used.

properties

IUPAC Name

1,8-diiodooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16I2/c9-7-5-3-1-2-4-6-8-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDTZHQLABJVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCI)CCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067020
Record name Octane, 1,8-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24772-63-2
Record name 1,8-Diiodooctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24772-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octane, 1,8-diiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024772632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octane, 1,8-diiodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octane, 1,8-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-diiodooctane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.218
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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